![molecular formula C20H15N3O2S B1229999 4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1229999.png)
4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione is a member of isoquinolines.
Scientific Research Applications
Synthesis and Derivative Formation
Isoquinoline derivatives, including compounds structurally related to 4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione, have been synthesized through various chemical reactions. For example, Mahmoud et al. (2015) synthesized a series of isoquinoline derivatives using different amines and hydrazides, demonstrating the compound's versatility in forming various chemical derivatives (Mahmoud et al., 2015). Yuan et al. (2016) developed an efficient synthesis method for isoquinoline-1,3(2H,4H)-diones, indicating potential for varied applications (Yuan et al., 2016).
Chemosensor Development
Compounds in the isoquinoline-1,3-dione family have been utilized in creating chemosensors. Tolpygin et al. (2012) synthesized new derivatives with high selectivity in anion determination (Tolpygin et al., 2012). Similarly, Zhang et al. (2020) developed efficient reversible colorimetric and fluorescent chemosensors using related naphthalimide derivatives (Zhang et al., 2020).
Structural and Reactivity Studies
Research has also focused on the structural analysis and reactivity of isoquinoline-1,3-dione derivatives. Benati et al. (1992) examined the reaction of aryl azides with indanediones, forming hydroxytriazolines and further converting to isoquinoline-1,3-diones (Benati et al., 1992). Mittendorf et al. (2020) described a novel ring expansion of related compounds, showcasing the structural versatility of these molecules (Mittendorf et al., 2020).
Pharmaceutical Research
In the pharmaceutical field, related isoquinoline derivatives have been investigated for various therapeutic applications. Snow et al. (2002) identified an imidazo[4,5-h]isoquinolin-9-one as a potent inhibitor in kinase research, highlighting the potential medicinal value of these compounds (Snow et al., 2002).
properties
Product Name |
4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione |
|---|---|
Molecular Formula |
C20H15N3O2S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-methylphenyl)iminomethyl]-2-(1,3-thiazol-2-yl)isoquinolin-1-one |
InChI |
InChI=1S/C20H15N3O2S/c1-13-6-2-5-9-17(13)22-12-16-14-7-3-4-8-15(14)18(24)23(19(16)25)20-21-10-11-26-20/h2-12,25H,1H3 |
InChI Key |
DKVBARQUPKDEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=NC=CS4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)
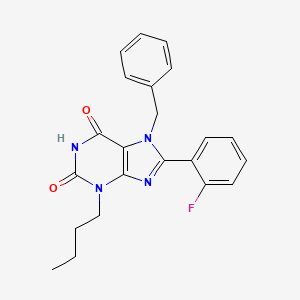
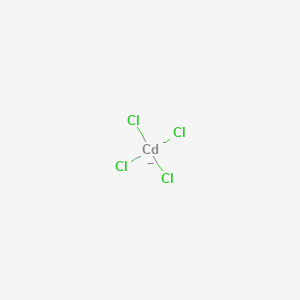
![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
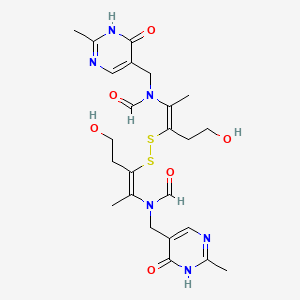

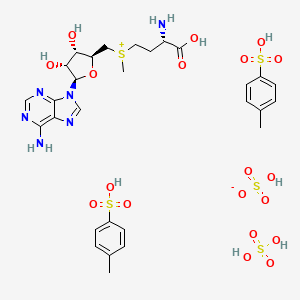
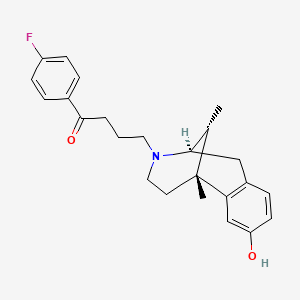
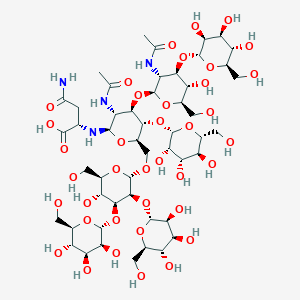
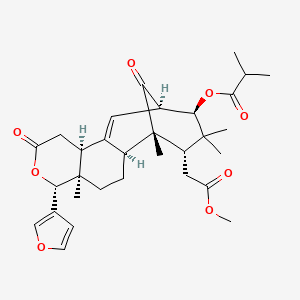
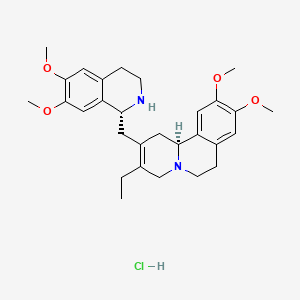
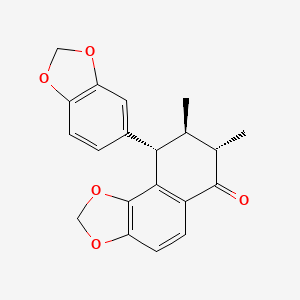
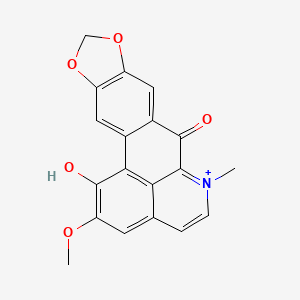
![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)